4-(3,5-Difluorophenyl)but-3-yn-2-ol
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Overview
Description
4-(3,5-Difluorophenyl)but-3-yn-2-ol is an organic compound with the molecular formula C10H8F2O and a molecular weight of 182.17 g/mol . This compound features a butynol backbone substituted with a 3,5-difluorophenyl group, making it a valuable intermediate in organic synthesis and various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-Difluorophenyl)but-3-yn-2-ol typically involves the reaction of 3,5-difluorobenzaldehyde with propargyl alcohol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent like ethanol or methanol . The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(3,5-Difluorophenyl)but-3-yn-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The alkyne group can be reduced to an alkene or alkane.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas (H2) under pressure.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of 4-(3,5-difluorophenyl)but-3-yn-2-one.
Reduction: Formation of 4-(3,5-difluorophenyl)but-3-en-2-ol or 4-(3,5-difluorophenyl)butan-2-ol.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
4-(3,5-Difluorophenyl)but-3-yn-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(3,5-Difluorophenyl)but-3-yn-2-ol involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and alkyne groups allow it to participate in various biochemical reactions, potentially inhibiting or modulating the activity of enzymes and receptors. The presence of fluorine atoms enhances its binding affinity and selectivity towards certain targets, making it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
Similar Compounds
4-(3,4-Difluorophenyl)but-3-yn-2-ol: Similar structure but with fluorine atoms at different positions on the phenyl ring.
4-(4-Fluorophenyl)but-3-yn-2-ol: Contains only one fluorine atom on the phenyl ring.
4-Phenylbut-3-yn-2-ol: Lacks fluorine atoms, making it less reactive in certain chemical reactions.
Uniqueness
4-(3,5-Difluorophenyl)but-3-yn-2-ol is unique due to the presence of two fluorine atoms at specific positions on the phenyl ring. This structural feature enhances its reactivity and selectivity in various chemical and biological processes, making it a valuable compound in research and industrial applications .
Properties
Molecular Formula |
C10H8F2O |
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Molecular Weight |
182.17 g/mol |
IUPAC Name |
4-(3,5-difluorophenyl)but-3-yn-2-ol |
InChI |
InChI=1S/C10H8F2O/c1-7(13)2-3-8-4-9(11)6-10(12)5-8/h4-7,13H,1H3 |
InChI Key |
HEUSRNJKASWMJO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#CC1=CC(=CC(=C1)F)F)O |
Origin of Product |
United States |
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